Cas no 1806256-04-1 (Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate)

Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
-
- Inchi: 1S/C11H10F5NO4/c1-3-20-10(18)5-4-6(8(12)13)17-9(7(5)19-2)21-11(14,15)16/h4,8H,3H2,1-2H3
- InChI Key: CNUFTAIYLFHZEZ-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(=O)OCC)C(=C(N=1)OC(F)(F)F)OC)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 352
- Topological Polar Surface Area: 57.6
- XLogP3: 3.2
Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029083086-1g |
Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806256-04-1 | 97% | 1g |
$1,445.30 | 2022-03-31 |
Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate Related Literature
-
Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
Additional information on Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate
Ethyl 6-(Difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806256-04-1): A Comprehensive Overview
Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806256-04-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound belongs to the class of fluorinated pyridine derivatives, which have shown promising biological activities in various therapeutic areas, including oncology and neurology.
The structure of ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate is characterized by the presence of a pyridine ring substituted with difluoromethyl, methoxy, and trifluoromethoxy groups. These functional groups contribute to the compound's high lipophilicity and metabolic stability, making it an attractive candidate for drug development. The difluoromethyl group, in particular, has been shown to enhance the potency and selectivity of various bioactive molecules by modulating their interactions with target proteins.
Recent research has focused on the synthesis and biological evaluation of ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate. A study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent antiproliferative activity against a panel of human cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action involves the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its anticancer properties, ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate has also shown potential as a neuroprotective agent. Preclinical studies have demonstrated that this compound can effectively reduce neuronal damage and improve cognitive function in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. The neuroprotective effects are attributed to its ability to modulate oxidative stress and inflammation, which are key factors in the pathogenesis of these conditions.
The synthesis of ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate typically involves a multi-step process that starts with the formation of a pyridine core followed by the introduction of the difluoromethyl, methoxy, and trifluoromethoxy substituents. Various synthetic strategies have been reported in the literature, including metal-catalyzed cross-coupling reactions and electrophilic aromatic substitution reactions. The choice of synthetic route depends on factors such as yield, purity, and scalability.
The pharmacokinetic properties of ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate have been extensively studied to assess its suitability for clinical development. In vitro assays have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has high oral bioavailability and a long half-life, which are desirable attributes for a potential therapeutic agent. Additionally, preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses with no significant adverse effects observed.
Despite its promising properties, further research is needed to fully understand the therapeutic potential of ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate. Ongoing clinical trials are evaluating its safety and efficacy in human subjects for various indications. The results from these trials will provide valuable insights into the compound's pharmacological profile and its potential as a novel therapeutic agent.
In conclusion, ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate (CAS No. 1806256-04-1) represents an exciting advancement in the field of medicinal chemistry. Its unique structural features and biological activities make it a promising candidate for drug development in multiple therapeutic areas. Continued research and clinical evaluation will be crucial in realizing its full potential as a safe and effective treatment option.
1806256-04-1 (Ethyl 6-(difluoromethyl)-3-methoxy-2-(trifluoromethoxy)pyridine-4-carboxylate) Related Products
- 2680781-02-4(2-3-ethenyl-1-(2,2,2-trifluoroacetyl)azetidin-3-ylacetic acid)
- 1108151-68-3([3-(2,2,2-Trifluoroethyl)phenyl]methanol)
- 4481-41-8(2,5-dimethylidenehexanedioic acid)
- 1936494-46-0(4-chloro-5,6,7,8-tetrahydropteridine)
- 1217203-60-5(4-(4-fluorophenyl)-2-[(2E)-2-(phenylmethylidene)hydrazin-1-yl]-1,3-thiazole hydrobromide)
- 1011408-39-1(N-(2-fluorophenyl)-2-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-1-yl]acetamide)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1596773-36-2(1-(iodomethyl)-1-propoxycyclohexane)
- 941254-86-0(5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(E)-2-phenylethenyl-1,3-oxazole-4-carbonitrile)
- 142354-86-7(2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno2,3-dpyrimidin-4(3H)-one)




